![molecular formula C18H19ClN2O3 B2993862 2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(2,4-dihydroxyphenyl)ethanone CAS No. 869340-96-5](/img/structure/B2993862.png)
2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(2,4-dihydroxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(2,4-dihydroxyphenyl)ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as 4-(3-chlorophenyl)-1-[2,4-dihydroxyphenyl]-2-(1-piperazinyl)butan-1-one or CDPB. It is a white crystalline powder that is soluble in water and has a molecular weight of 357.85 g/mol.
Scientific Research Applications
Antitumor Activity
A series of 1,2,4-triazine derivatives bearing a piperazine amide moiety, related to the compound , were synthesized and investigated for their potential anticancer activities. These derivatives, particularly compounds with 3-chlorophenyl and 4-chlorophenyl substitutions, showed promising antiproliferative agents against MCF-7 breast cancer cells, comparing favorably with the anticancer drug cisplatin (L. Yurttaş, Ş. Demirayak, S. Ilgın, & Ö. Atlı, 2014). Another study synthesized and tested piperazine-based tertiary amino alcohols for their antitumor activities, highlighting the compound's relevance in cancer research (N. Z. Hakobyan et al., 2020).
Antimicrobial and Antifungal Activities
Azole-containing piperazine derivatives were designed, synthesized, and tested for their in vitro antibacterial and antifungal activities. Several compounds showed moderate to significant activities, with some exhibiting remarkable and broad-spectrum antimicrobial efficacy (Lin-Ling Gan, Bo Fang, & Cheng‐He Zhou, 2010). This indicates the potential utility of derivatives of the compound for developing new antimicrobial agents.
Mechanism of Action
Target of Action
The primary targets of 2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(2,4-dihydroxyphenyl)ethanone are the 5-hydroxytryptamine receptor 2A (5-HT2A) and the Alpha-1A adrenergic receptor . These receptors play crucial roles in neurotransmission, affecting mood, cognition, and the cardiovascular system.
properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2,4-dihydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c19-13-2-1-3-14(10-13)21-8-6-20(7-9-21)12-18(24)16-5-4-15(22)11-17(16)23/h1-5,10-11,22-23H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUFJKKPSRHSHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=C(C=C(C=C2)O)O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(2,4-dihydroxyphenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

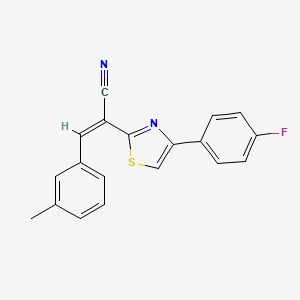
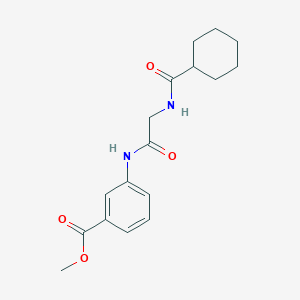
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2993784.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2993785.png)
![7-Fluoro-3-[[1-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2993786.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine hydrochloride](/img/no-structure.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2993788.png)
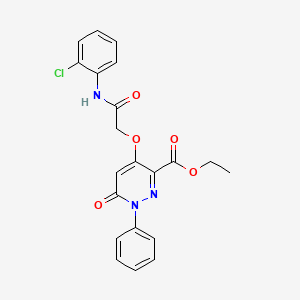
![ethyl 2-[3-(4-isopropylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate](/img/structure/B2993791.png)

![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]methanesulfonamide](/img/structure/B2993795.png)
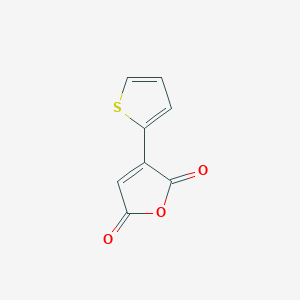
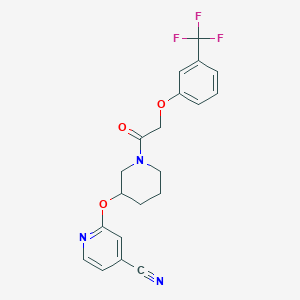
![8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B2993802.png)